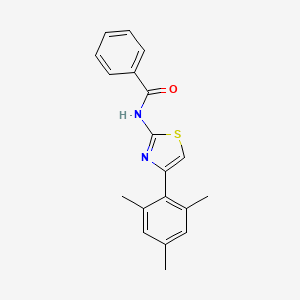

N-(4-mesitylthiazol-2-yl)benzamide

Übersicht

Beschreibung

“N-(4-mesitylthiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H18N2OS . It is also known by the synonym INH6 . The compound has a molecular weight of 322.4 g/mol .

Molecular Structure Analysis

The molecular structure of “N-(4-mesitylthiazol-2-yl)benzamide” includes a thiazole ring attached to a benzamide group . The InChI key for this compound is WCZLNJTXHZPHLM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(4-mesitylthiazol-2-yl)benzamide” has a molecular weight of 322.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 322.11398438 g/mol .Wissenschaftliche Forschungsanwendungen

Hec1/Nek2 Inhibitor

INH6 is an effective inhibitor of Hec1/Nek2 . Hec1 is an oncogene involved in spindle checkpoint signaling and is overexpressed in various human cancers . Nek2 is a serine/threonine protein kinase that can phosphorylate Hec1, which is crucial for its mitotic function and cell survival .

Antiproliferative Activity

INH6 has significant antiproliferative activity in MDA-MB468 and MDA-MB231 human breast cancer cell lines, HeLa human cervical cancer cell line, and K562 human erythroleukemia cell line . The IC50 values are respectively 2.1, 1.7, 2.4, and 2.5 M .

Chromosome Misalignment

INH6 can cause chromosome misalignment and cell death through protein degradation, inhibiting Hec1/Nek2 function . In HeLa cells expressing the chromosome marker protein H2B-GFP, INH6 can increase chromosome mismatch .

Induction of Cell Death

INH6 can induce positive morphological changes in dying cells and induce apoptosis in 20% of cells . This is achieved by reducing 50% of Nek2 in HeLa cells within 8-11 hours with 6.25 M of INH6 . Over time, INH6 can slightly reduce Hec1 .

Increase in Multipolar Spindle Configuration

INH6 can increase the number of mitotic cells with a multipolar spindle configuration . This is important in the study of cell division and the effects of abnormal spindle configurations.

Binding to Cellular Hec1

In HeLa cell extracts, INH6 coupled matrix can selectively co-precipitate with cellular Hec1, indicating that INH6 binds to cellular Hec1 .

Wirkmechanismus

Target of Action

INH6, also known as N-(4-mesitylthiazol-2-yl)benzamide or N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, is a potent inhibitor of the Hec1/Nek2 complex . Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA Related Kinase 2) are proteins that play crucial roles in cell division and the proper segregation of chromosomes. Overexpression of these proteins is often associated with various types of cancer .

Mode of Action

INH6 selectively disrupts the interaction between Hec1 and Nek2 . This disruption leads to the inactivation of the Hec1/Nek2 function, which is mediated by protein degradation . The compound’s interaction with its targets results in changes in the mitotic pathway, leading to chromosome mis-segregation .

Biochemical Pathways

The primary biochemical pathway affected by INH6 is the mitotic pathway. By inhibiting the Hec1/Nek2 complex, INH6 disrupts the normal process of cell division. This disruption leads to chromosome mis-segregation, a condition that can trigger cell death, particularly in cancer cells where the Hec1/Nek2 complex is often overexpressed .

Result of Action

The primary result of INH6’s action is the induction of cell death through the disruption of normal cell division. Specifically, INH6-treated cells exhibit an increased mitotic population with multipolar spindle configurations and an increased rate of chromosome misalignment . Furthermore, INH6-treated cells show progressive morphological changes characteristic of dying cells, such as membrane bubbling .

Action Environment

It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the activity and stability of a compound

Eigenschaften

IUPAC Name |

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZLNJTXHZPHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-mesitylthiazol-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.